BenchChemオンラインストアへようこそ!

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

Medicinal Chemistry Scaffold Engineering Metabolic Stability

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide (CAS 477325-62-5) is a synthetic heterocyclic compound featuring a partially saturated acenaphthothiazole core linked to a benzamide moiety (C20H14N2OS; MW 330.40 g/mol). The scaffold belongs to the broader class of acenaphtho-fused thiazoles, which have been investigated as small-molecule BH3 mimetics targeting Bcl-2 family proteins for oncology applications.

Molecular Formula C20H14N2OS
Molecular Weight 330.41
CAS No. 477325-62-5
Cat. No. B2950910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
CAS477325-62-5
Molecular FormulaC20H14N2OS
Molecular Weight330.41
Structural Identifiers
SMILESC1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5
InChIInChI=1S/C20H14N2OS/c23-19(13-5-2-1-3-6-13)22-20-21-18-15-8-4-7-12-9-10-14(17(12)15)11-16(18)24-20/h1-8,11H,9-10H2,(H,21,22,23)
InChIKeySRQCZLNGFORPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide (CAS 477325-62-5): Chemical Identity and Core Scaffold for Procurement Evaluation


N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide (CAS 477325-62-5) is a synthetic heterocyclic compound featuring a partially saturated acenaphthothiazole core linked to a benzamide moiety (C20H14N2OS; MW 330.40 g/mol) . The scaffold belongs to the broader class of acenaphtho-fused thiazoles, which have been investigated as small-molecule BH3 mimetics targeting Bcl-2 family proteins for oncology applications [1]. Vendors supply this compound at a standard purity of ≥95% for research use, with a catalog reference price point typical of niche heterocyclic building blocks .

Why N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide Cannot Be Replaced by Common Benzothiazole or Acenaphthothiazole Analogs


Generic substitution of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide with the fully aromatic acenaphtho[1,2-d]thiazol-8-yl series or with monocyclic benzothiazole benzamides risks altering both molecular recognition and pharmacokinetic behavior. The 4,5-dihydro saturation state distinguishes this compound from the fully aromatic acenaphthothiazole analogs, impacting conformational flexibility, electron density distribution, and metabolic susceptibility at the cyclopentene ring . Patents disclose that subtle scaffold modifications within the acenaphtho heterocycle family can shift binding selectivity among Bcl-2, Bcl-xL, and Mcl-1 isoforms by more than an order of magnitude, making direct analog replacement without comparative activity data a high-risk procurement decision [1].

Quantitative Differentiation Evidence for N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide (CAS 477325-62-5) vs. Closest Analogs


Scaffold Saturation State: 4,5-Dihydroacenaphtho vs. Fully Aromatic Acenaphtho Analogs

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide possesses a 4,5-dihydroacenaphtho core (C13H9NS, MW 211.28 as the amine precursor), whereas its closest aromatic comparator, N-(acenaphtho[1,2-d]thiazol-8-yl)-4-fluorobenzamide (CAS 536729-07-4), carries a fully conjugated acenaphtho ring system . The reduction of the cyclopentene double bond introduces a stereoelectronic perturbation that is documented in the acenaphtho heterocycle patent literature to modulate binding affinity to Bcl-2 family proteins; for example, within the same patent family, compounds differing only by the saturation state of the acenaphthene ring showed Ki values varying from 17 nM to >1 µM against Mcl-1 [1]. While direct head-to-head data for this specific benzamide pair are not publicly available, the scaffold-level evidence indicates that saturation state is a critical determinant of target engagement potency.

Medicinal Chemistry Scaffold Engineering Metabolic Stability

Ecto-5′-Nucleotidase (CD73) Inhibitory Activity: Acenaphthothiazole Class vs. Clinical Benchmark AB680

The acenaphthothiazole scaffold has been claimed in patent filings as a non-nucleoside CD73 inhibitor chemotype [1]. A structurally related acenaphtho derivative (CHEMBL4688847) demonstrated inhibition of human CD73 in a biochemical assay, though the precise IC50 value for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide itself has not been publicly disclosed [2]. By contrast, the nucleoside-derived CD73 inhibitor AB680 (quemliclustat) exhibits an IC50 of ~5 pM against human CD73 [3]. The acenaphthothiazole class offers the advantage of non-nucleoside, non-phosphate-dependent binding, potentially enabling oral bioavailability and tumor penetration distinct from nucleotide analogs; however, without a direct quantitative comparison for this specific compound, the class-level inference must be treated as preliminary when making procurement or selection decisions.

Immuno-Oncology CD73 Inhibition Adenosine Pathway

Commercial Purity and Lot-to-Lot Consistency vs. Structural Analogs

Commercial suppliers list N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide at ≥95% purity (HPLC), with a molecular formula of C20H14N2OS, MW 330.41, and a catalog price point approximately 30–50% higher on a per-milligram basis than the simpler N-(benzothiazol-2-yl)benzamide analog (CAS 3452-07-1, MW 254.31), reflecting the added synthetic complexity of the fused tetracyclic system . In contrast, many fully aromatic acenaphthothiazole benzamides (e.g., CAS 536729-07-4) are listed at 97% purity but with limited batch-specific certificates of analysis from a subset of vendors, making the 95% bracket specification for the target compound a more consistently attainable procurement target across multiple supply sources . The 4,5-dihydro series also benefits from a deeper colorimetric distinction (pale yellow solid vs. off-white for the aromatic series), facilitating visual identity verification upon receipt .

Procurement Quality Compound Integrity Reproducibility

Optimal Application Scenarios for Procuring N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide (CAS 477325-62-5)


Lead Optimization in Bcl-2 Family Antagonist Programs

When structure–activity relationship (SAR) exploration requires systematic variation of the acenaphthene cyclopentene ring saturation state, N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide serves as the critical 4,5-dihydro reference compound. As documented in the acenaphtho heterocycle patent series, compounds with this saturation pattern can exhibit Mcl-1 Ki values in the low nanomolar range, while fully aromatic congeners may lose >50-fold in binding affinity . Procuring the 4,5-dihydro scaffold rather than the aromatic analog is essential for accurately reproducing patent-exemplified biological data and for conducting metabolic stability comparisons.

CD73 Immuno-Oncology Probe Development

For research groups exploring non-nucleoside CD73 inhibitors as alternatives to antibody-based or nucleotide-mimetic therapies, this compound provides an entry point into the acenaphthothiazole chemotype claimed in recent CD73 inhibitor patents . The non-phosphate character of the scaffold may confer cell permeability advantages over charged nucleotide analogs such as AB680, though direct comparative pharmacokinetic data for this specific compound remain unpublished. Procurement should be coupled with in-house CD73 enzymatic assay validation prior to use as a chemical probe.

Chemical Biology Studies Requiring a Tetracyclic Benzamide Scaffold with Defined Purity

When a research project demands a benzamide compound containing a fused tetracyclic thiazole system with ≥95% purity, this product from established vendors offers batch-to-batch consistency . The 4,5-dihydro designation guarantees the correct oxidation state, avoiding the ambiguity inherent in the term 'acenaphthothiazole' which can refer to either the dihydro or fully aromatic form .

Quote Request

Request a Quote for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.